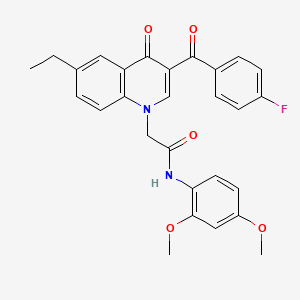
(4-((3-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, single crystals were developed for some compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been analyzed. Direct carbonylation of o-alkenylanilines with CO was used to synthesize quinolin-2-ones . The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, a variety of quinolin-2-one derivatives were synthesized under mild conditions .Applications De Recherche Scientifique
Anti-Tubercular Activities
- Mefloquine Derivatives : A study involving mefloquine derivatives, which are structurally related to (4-((3-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone, demonstrated significant anti-tubercular activities. Notably, compounds from this study exhibited minimum inhibitory concentrations (MICs) of 12.5 and 50 μg/ml against M. tuberculosis, indicating their potential as anti-tuberculosis agents (Wardell et al., 2011).
Spectroscopic Properties
- Electronic Absorption and Fluorescence : Research into the electronic absorption, excitation, and fluorescence properties of related compounds has been conducted. This study provides insights into how molecular structures and environmental factors influence the spectroscopic properties of such compounds (Al-Ansari, 2016).
Crystal Structure Analysis
- Crystal Structure of Adducts : A study focused on the crystal structure of an adduct of a compound closely related to this compound. It revealed significant intermolecular interactions, providing valuable information on the structural characteristics of such compounds (Revathi et al., 2015).
Synthesis Research
- Synthesis of Derivatives : Research on the synthesis of various derivatives of similar compounds, including their characterization and potential applications, has been conducted. This includes the exploration of different starting materials and the assessment of overall yield and structural integrity (Zheng Rui, 2010).
Anticancer Activities
- Potency in Breast Cancer Models : A study on the design of a derivative demonstrated potent and selective in vitro and in vivo activities in MCF-7 breast cancer models. This research highlights the potential for compounds in this class to serve as effective anticancer agents (Perreault et al., 2017).
Thermal and Optical Studies
- Thermal and Optical Properties : A study investigating the thermal, optical, etching, and structural properties of a compound similar to this compound was conducted. This research provides comprehensive insights into the stability and properties of such compounds under different conditions (Karthik et al., 2021).
Antimicrobial Activity
- Antimicrobial Properties : Several studies have been conducted to assess the in vitro antimicrobial activity of derivatives. These studies highlight the potential use of such compounds in combating various bacterial and fungal strains, showcasing their broad-spectrum antimicrobial properties (Mallesha & Mohana, 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is serine/threonine-protein kinase . This enzyme is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
The compound likely interacts with its target, the serine/threonine-protein kinase, by binding to the active site of the enzyme. This interaction could inhibit the enzyme’s activity, leading to cell cycle arrest and activation of DNA repair mechanisms .
Biochemical Pathways
The compound’s action affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival. The compound’s interaction with serine/threonine-protein kinase, a key component of this pathway, can lead to changes in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . These changes can affect cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds with a quinoline scaffold are generally well-absorbed and distributed throughout the body . The compound’s metabolism and excretion would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
The result of the compound’s action at the molecular level is the inhibition of serine/threonine-protein kinase activity, leading to changes in cell signaling and potentially inducing cell cycle arrest . At the cellular level, this could result in decreased cell proliferation and increased DNA repair .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and therefore its bioavailability
Orientations Futures
Piperidine derivatives, which this compound is a part of, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for further exploration and development of these compounds in the field of drug discovery .
Propriétés
IUPAC Name |
[4-(3-chloroanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-15-7-6-8-16(13-15)23-19-14-20(21(26)25-11-4-1-5-12-25)24-18-10-3-2-9-17(18)19/h2-3,6-10,13-14H,1,4-5,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVYTTCQFFQUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939949.png)
![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2939951.png)
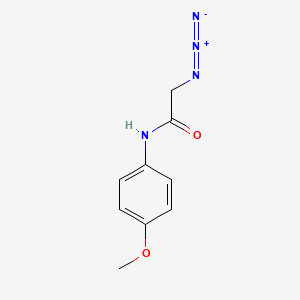

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2939955.png)
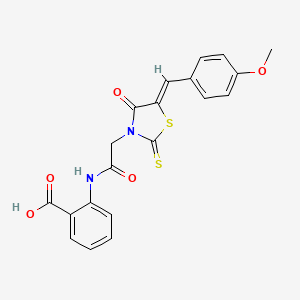
![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one](/img/structure/B2939959.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2939961.png)
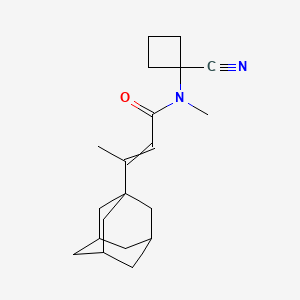
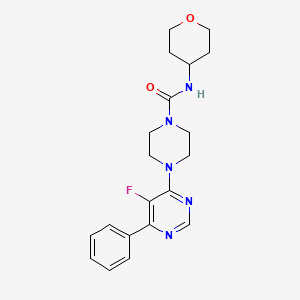
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2939968.png)

